molecular formula C19H18O5 B11159182 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11159182
M. Wt: 326.3 g/mol
InChI Key: HAGNRTFEFLGJNM-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C18H16O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the 1-methyl-2-oxopropoxy group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

8-methoxy-4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one

InChI

InChI=1S/C19H18O5/c1-10-17(23-12(3)11(2)20)8-7-15-14-6-5-13(22-4)9-16(14)19(21)24-18(10)15/h5-9,12H,1-4H3

InChI Key

HAGNRTFEFLGJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C(=O)C

Origin of Product

United States

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